6-Azaspiro[2.5]octane
Overview
Description
6-Azaspiro[25]octane is a heterocyclic compound with the molecular formula C7H13N It features a spiro-connected bicyclic structure, where a nitrogen atom is incorporated into the ring system
Mechanism of Action
Target of Action
The primary target of 6-Azaspiro[2.5]octane is the human glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor plays a crucial role in regulating insulin release, plasma glucose levels, gastric emptying, satiety, food intake, and weight loss in humans .
Mode of Action
This compound acts as a small molecule agonist of the GLP-1 receptor . Upon activation of the GLP-1 receptor, it stimulates insulin release, lowers plasma glucose levels, delays gastric emptying, increases satiety, suppresses food intake, and affords weight loss in humans .
Biochemical Pathways
The activation of the GLP-1 receptor by this compound leads to a series of biochemical reactions. These reactions result in the stimulation of insulin release, reduction of plasma glucose levels, delay of gastric emptying, increase in satiety, suppression of food intake, and weight loss .
Pharmacokinetics
The pharmacokinetic properties of 6-Azaspiro[2It’s worth noting that the delivery of peptide-based agonists like glp-1 often requires subcutaneous injection, which can reduce patient utilization . Small molecules like this compound that can be orally absorbed may offer improved patient compliance and the opportunity for co-formulation with other oral therapeutics .
Result of Action
The activation of the GLP-1 receptor by this compound has several beneficial effects. It stimulates insulin release, lowers plasma glucose levels, delays gastric emptying, increases satiety, suppresses food intake, and affords weight loss in humans . These attributes make it a valuable tool for the treatment of type 2 diabetes mellitus and obesity .
Biochemical Analysis
Biochemical Properties
6-Azaspiro[2.5]octane plays a significant role in biochemical reactions, particularly as a small molecule agonist of the human glucagon-like peptide-1 receptor . This interaction suggests that this compound can influence glucose metabolism and insulin secretion. Additionally, it has been shown to interact with enzymes such as pyrazinamidase, which is involved in the biosynthesis of coenzyme A . These interactions highlight the compound’s potential in modulating enzymatic activities and influencing metabolic pathways.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, as an agonist of the glucagon-like peptide-1 receptor, this compound can enhance insulin secretion in pancreatic beta cells, thereby impacting glucose homeostasis . Additionally, its interaction with pyrazinamidase suggests potential effects on cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an agonist of the glucagon-like peptide-1 receptor, it binds to this receptor and activates downstream signaling pathways that promote insulin secretion . Furthermore, its interaction with pyrazinamidase involves enzyme inhibition, which can affect the biosynthesis of coenzyme A and subsequently influence metabolic processes . These binding interactions and enzyme modulations are crucial for understanding the compound’s biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound is stable under inert atmosphere and at temperatures between 2-8°C .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin secretion and improve glucose tolerance . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in metabolic processes and enzyme activities . These dosage-dependent effects are critical for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose metabolism and coenzyme A biosynthesis. Its interaction with the glucagon-like peptide-1 receptor influences glucose homeostasis by enhancing insulin secretion . Additionally, its inhibition of pyrazinamidase affects the biosynthesis of coenzyme A, which is essential for various metabolic processes . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the glucagon-like peptide-1 receptor on pancreatic beta cells . The compound’s distribution is crucial for its biochemical activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, its localization to the plasma membrane of pancreatic beta cells enables its interaction with the glucagon-like peptide-1 receptor and subsequent activation of insulin secretion pathways . Understanding these localization mechanisms is essential for elucidating the compound’s function and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[2.5]octane typically involves the reaction of cyclohexanone with ammonia and sodium hypochlorite. This method is economically feasible and involves a strong exothermic reaction with significant gas release . The reaction is carried out under controlled conditions to ensure safety and efficiency.
Industrial Production Methods: In industrial settings, the production of this compound can be optimized using a microreaction system. This system allows for precise control of the process, including droplet dispersion, temperature control, reaction time control, and fast continuous phase separation. The concentration of the product obtained through this method is significantly higher than that obtained through batch technology .
Chemical Reactions Analysis
Types of Reactions: 6-Azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different derivatives, depending on the reagents used.
Substitution: The nitrogen atom in the ring system can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
6-Azaspiro[2.5]octane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Comparison with Similar Compounds
- 4-Ethyl-4-methylpiperidine
- 1-Oxa-2-azaspiro[2.5]octane
Comparison: 6-Azaspiro[2.5]octane is unique due to its spiro-connected bicyclic structure and the incorporation of a nitrogen atom in the ring system. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties. For instance, while 4-Ethyl-4-methylpiperidine and 1-Oxa-2-azaspiro[2.5]octane share some structural similarities, they differ in their functional groups and overall reactivity .
Properties
IUPAC Name |
6-azaspiro[2.5]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7(1)3-5-8-6-4-7/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBPTWPJEVCTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625605 | |
Record name | 6-Azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-64-0 | |
Record name | 6-Azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Azaspiro[2.5]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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